4-Acetylbenzene-1-sulfonohydrazide
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Overview
Description
4-Acetylbenzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides These compounds are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbenzene-1-sulfonohydrazide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown promise as an antibacterial agent against certain bacterial strains.
Mechanism of Action
The mechanism of action of 4-Acetylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial growth by interfering with the synthesis of essential proteins. In anticancer research, it is believed to inhibit enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
4-Methylbenzenesulfonohydrazide: Similar in structure but with a methyl group instead of an acetyl group.
4-Chlorobenzenesulfonohydrazide: Contains a chlorine atom instead of an acetyl group.
4-Fluorobenzenesulfonohydrazide: Features a fluorine atom in place of the acetyl group.
Uniqueness: 4-Acetylbenzene-1-sulfonohydrazide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-acetylbenzenesulfonohydrazide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)7-2-4-8(5-3-7)14(12,13)10-9/h2-5,10H,9H2,1H3 |
InChI Key |
FSFGOBLZOQKGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
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